molecular formula C21H18N2O3S3 B2642137 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide CAS No. 886960-62-9

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide

Cat. No.: B2642137
CAS No.: 886960-62-9
M. Wt: 442.57
InChI Key: YLRBZRLMGCPKAL-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and dimethylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 4,5-dimethylthiophene-2-carboxylic acid or its derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiophene rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide stands out due to its combination of sulfonyl, benzothiazole, and thiophene groups, which confer unique chemical and biological properties. This makes it a versatile compound for various scientific research applications.

Biological Activity

The compound 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a sulfonamide derivative characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound features a sulfonamide group linked to a benzothiazole moiety and a dimethylthiophene structure. The structural formula can be represented as follows:

C21H20N2O3S2\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This configuration suggests potential interactions with various biological targets, particularly enzymes involved in inflammatory processes.

Biological Activity Overview

Recent studies have highlighted the compound's potential as a multitarget inhibitor , particularly in the context of anti-inflammatory therapies. The following sections provide detailed insights into its biological activities.

Anti-inflammatory Activity

A study focused on similar compounds demonstrated that derivatives of N-(benzene sulfonyl) acetamide exhibited notable inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, some derivatives showed IC50 values in the low micromolar range (e.g., 0.011 μM for COX-2) . This suggests that the compound may possess significant anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Analgesic Properties

In vivo studies have indicated that related compounds can ameliorate pain responses in formalin-induced pain models. The analgesic effects were linked to the inhibition of TRPV1 channels, which are critical in pain signaling pathways . The specific mechanism for this compound requires further investigation but is hypothesized to involve similar pathways.

The proposed mechanism of action involves the compound's ability to bind to active sites on target enzymes, thereby inhibiting their activity. The benzothiazole moiety is known for its ability to interact with various biological targets, enhancing the compound's overall pharmacological profile .

Comparative Studies

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For example:

Compound NameCOX-2 IC50 (μM)5-LOX IC50 (μM)TRPV1 IC50 (μM)
9a0.0110.0460.008
9b0.0230.310.14
Target Compound TBDTBDTBD

This table illustrates that while some derivatives exhibit potent activity, the specific effects of our target compound remain to be quantified through experimental assays.

Case Studies

Several case studies have explored the biological implications of benzothiazole derivatives:

  • Antibacterial and Antifungal Activities : Compounds derived from benzothiazole have shown broad-spectrum antibacterial and antifungal properties . These findings suggest that our target compound may also exhibit similar antimicrobial activities.
  • Cytotoxicity Against Tumor Cells : Research has indicated selective cytotoxicity against various tumor cell lines for related compounds . This raises the possibility that our compound could be evaluated for anticancer properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S3/c1-13-14(2)27-21(19(13)20-22-16-10-6-7-11-17(16)28-20)23-18(24)12-29(25,26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRBZRLMGCPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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